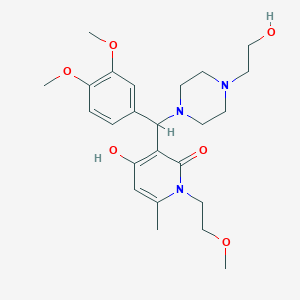
3-((3,4-dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,4-dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H35N3O6 and its molecular weight is 461.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((3,4-dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one (CAS Number: 897735-48-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H35N3O6 with a molecular weight of 461.6 g/mol. The structure includes various functional groups such as a dimethoxyphenyl group, a hydroxy group, and a piperazinylmethyl group, which are significant for its biological properties.
The biological activity of this compound is believed to stem from its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing physiological processes.
- Cell Signaling Interference : The compound could affect intracellular signaling pathways that are crucial for cell survival and function.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress in cells. Compounds similar to this one have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative damage. This activity is particularly relevant in the context of diseases linked to oxidative stress.
Analgesic and Anti-inflammatory Effects
Some studies have indicated that piperazine derivatives possess analgesic and anti-inflammatory properties. These effects could be attributed to their ability to inhibit pro-inflammatory cytokines and modulate pain pathways.
Study 1: Piperazine Derivatives and Pain Management
A study published in Phytotherapy Research highlighted the analgesic effects of piperazine derivatives. The research found that these compounds significantly reduced pain responses in animal models compared to control groups. While this specific compound was not tested, its structural similarities suggest potential efficacy in pain management.
Study 2: Antioxidant Properties
In another investigation focusing on antioxidant activity, derivatives similar to this compound were evaluated for their ability to reduce oxidative stress markers in vitro. Results indicated that these compounds effectively lowered levels of reactive oxygen species (ROS), supporting their potential use as therapeutic agents against oxidative stress-related disorders.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one | Structure | Antioxidant, Antimicrobial |
| 5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | Structure | Antimicrobial |
| E3024 (DPP-IV Inhibitor) | Structure | Anti-diabetic |
Propiedades
IUPAC Name |
3-[(3,4-dimethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O6/c1-17-15-19(29)22(24(30)27(17)12-14-31-2)23(26-9-7-25(8-10-26)11-13-28)18-5-6-20(32-3)21(16-18)33-4/h5-6,15-16,23,28-29H,7-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODWZSRNWALLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













